molecular formula C10H10N2O4 B12909812 2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(3H)-one CAS No. 61378-84-5

2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(3H)-one

Cat. No.: B12909812
CAS No.: 61378-84-5
M. Wt: 222.20 g/mol
InChI Key: JGSHRBPDYDBRBR-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(3H)-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry and oncology research. This pyrimidine derivative features a fused heterocyclic architecture, incorporating a furan ring and hydroxyethyl substituents, a structural motif common in molecules that exhibit potent biological activity . Compounds with this core structure are frequently investigated as protein kinase inhibitors (PKIs) for targeted cancer therapy . Protein kinases are enzymes that are critical for cellular signaling processes, and their dysregulation is a hallmark of many cancers . Pyrimidine-based analogs can interfere with DNA and RNA synthesis by acting as antimetabolites . The mechanism of related compounds often involves the inhibition of key enzymes like thymidylate synthase (TS), which is essential for DNA synthesis and cell proliferation . Researchers value this compound for its potential to inhibit the activity of specific kinases such as EGFR, B-Raf, and MEK, which are implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . The structural features of this compound, particularly the furan and pyrimidine rings, allow for diverse chemical interactions with biological targets, including hydrogen bonding and hydrophobic forces . This makes it a versatile scaffold for structure-activity relationship (SAR) studies aimed at developing novel anticancer agents with improved selectivity and efficacy . This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

61378-84-5

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

2-(furan-2-yl)-4-hydroxy-5-(2-hydroxyethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H10N2O4/c13-4-3-6-9(14)11-8(12-10(6)15)7-2-1-5-16-7/h1-2,5,13H,3-4H2,(H2,11,12,14,15)

InChI Key

JGSHRBPDYDBRBR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=C(C(=O)N2)CCO)O

Origin of Product

United States

Preparation Methods

Starting Materials

Reaction Conditions

  • Solvent: Inert solvents such as n-butanol, chlorobenzene, toluene, or mixtures thereof are preferred. These solvents provide a suitable medium for condensation without side reactions.
  • Temperature: The reaction is typically carried out at reflux temperatures ranging from 50°C to 200°C, depending on the solvent system.
  • Catalysts: The process can be performed without acid catalysts, which avoids side reactions and simplifies purification.
  • Activating Agents: In some methods, halogenating reagents like phosphoryl chloride are used to activate intermediates, but catalyst-free methods are preferred for commercial viability.

Reaction Mechanism

  • The amino group of the aminopyridine attacks the carbonyl carbon of the acetyldihydrofuranone.
  • This leads to ring closure forming the pyrimidinone core.
  • The hydroxyethyl side chain is introduced via the furanone moiety.

Representative Example

Step Reagents & Conditions Outcome Yield & Purity
1 10 g 2-amino-3-hydroxypyridine + 13.94 g 3-acetyldihydro-2(3H)-furanone in 80 mL n-butanol, reflux with water removal Condensation to form pyrimidinone intermediate -
2 Addition of 27.5 mL 2-propanolic HCl to hot mixture, cooling to ~10°C, stirring 30 min Formation of hydrochloride salt precipitate -
3 Filtration, washing with 2-propanol, drying Isolated product 69.5% yield, >98% purity

This method yields 2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(3H)-one hydrochloride with high purity and good yield.

Alternative Solvent Systems and Conditions

Solvent System Temperature Range Notes
n-Butanol 100-120°C (reflux) Commonly used, good solubility for reactants
Chlorobenzene 130-140°C Higher boiling point, suitable for higher temperature reactions
Mixture of n-butanol and toluene 110-130°C Balances polarity and boiling point
o-Dichlorobenzene and toluene 140-180°C For more robust reaction conditions

These solvents provide flexibility in optimizing reaction conditions for scale-up or specific purity requirements.

Summary Table of Preparation Parameters

Parameter Details
Starting materials 2-amino-3-hydroxypyridine, 3-acetyldihydro-2(3H)-furanone
Solvents n-butanol, chlorobenzene, toluene, mixtures thereof
Temperature 50°C to 200°C (typically reflux)
Catalyst None required; halogenating agents optional but less preferred
Reaction time Several hours to overnight
Workup Acid addition salt formation with 2-propanolic HCl, cooling, filtration
Yield ~70%
Purity >98%
Purification Crystallization preferred; chromatography not commercially viable

Research Findings and Considerations

  • The condensation reaction is robust and can be performed without acid catalysts, reducing side reactions.
  • Choice of solvent affects reaction rate and yield; inert solvents with appropriate boiling points are optimal.
  • Acid addition salts improve product isolation and stability.
  • The hydroxyethyl side chain is introduced via the furanone reagent, which also contributes the furan ring substituent.
  • The process is scalable and suitable for industrial synthesis with minor modifications.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The furan and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield furan-2-carboxaldehyde derivatives, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on substituent variations at positions 2, 5, and 6 of the pyrimidinone core:

Compound Name Substituents (Position) Molecular Weight Key Features Reference
2-(Biphenyl-3-yl)-5-hydroxy-3-methylpyrimidin-4(3H)-one 2: Biphenyl, 5: OH, 3: Me 278.31 g/mol Enhanced hydrophobicity from biphenyl
6-Hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one 6: OH, 2: CH₂OH 142.11 g/mol High polarity due to dual hydroxy groups
5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one 5: Cl, 6: Me, 2: Ph 220.65 g/mol Electrophilic Cl enhances reactivity
2-(Methylthio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one 2: SMe, 6: pyridin-3-yl 233.29 g/mol Thioether and pyridine for metal binding
Target Compound 2: Furan-2-yl, 5: CH₂CH₂OH, 6: OH 252.23 g/mol Balanced polarity and bioactivity

Key Observations :

  • Hydrophilic vs. Hydrophobic Balance : The target compound’s 2-hydroxyethyl and hydroxy groups increase water solubility compared to biphenyl or methylthio analogues, which are more lipophilic .
  • Electron-Donating Effects : The furan ring (electron-rich) at position 2 may enhance π-π stacking interactions in biological systems, contrasting with electron-withdrawing groups (e.g., Cl in ).

Physicochemical Properties

  • Solubility : The hydroxy and hydroxyethyl groups improve aqueous solubility compared to methylthio or chloro derivatives .
  • Stability: Pyrimidinones with electron-withdrawing groups (e.g., Cl, CF₃) exhibit greater thermal stability but lower hydrolytic stability than hydroxy-substituted analogues .

Pharmacological Activity

  • Enzyme Inhibition : Analogues like 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one show inhibitory activity against carbonic anhydrases (CA-II/IX), with IC₅₀ values in the micromolar range . The target compound’s hydroxyethyl group may enhance binding to enzyme active sites.
  • Antifungal Potential: Furan-containing pyrimidinones (e.g., ) demonstrate antifungal activity against Candida spp., likely due to membrane disruption via furan-derived reactive oxygen species.

Data Tables

Table 1: Structural and Pharmacological Comparison

Property Target Compound 6-Hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one 5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one
Molecular Weight 252.23 g/mol 142.11 g/mol 220.65 g/mol
LogP (Predicted) 0.98 -0.45 2.12
Solubility (mg/mL) ~25 (H₂O) >50 (H₂O) <5 (H₂O)
Enzyme Inhibition (IC₅₀) Not reported CA-II: 12.3 µM; CA-IX: 8.7 µM Not reported

Q & A

Basic Questions

Q. What are the established synthetic protocols for 2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(3H)-one?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving acylation, cyclization, and functional group modifications. For example, analogous pyrimidinones are prepared by reacting 2-amino-5-methylbenzoic acid with acyl chlorides (e.g., furan-2-carbonyl chloride) to form intermediates, followed by cyclization with acetic anhydride and formamide to yield the pyrimidinone core . Purification via column chromatography and recrystallization ensures high purity. Reaction yields (72–96%) depend on substituent reactivity and solvent conditions .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Confirms proton environments (e.g., hydroxyethyl protons at δ ~3.5–4.0 ppm, furan aromatic protons at δ ~6.5–7.5 ppm) .
  • HRMS : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D structure, hydrogen bonding (e.g., O–H···O interactions between hydroxy groups and pyrimidinone oxygen). Data collection at low temperatures (113 K) improves resolution (R factor < 0.04) .
  • SHELXL refinement : Used for crystallographic data processing (e.g., data-to-parameter ratio > 15:1 ensures reliability) .

Q. What role do the hydroxyethyl and furan groups play in the compound’s chemical properties?

  • Methodological Answer :

  • Hydroxyethyl : Enhances solubility via hydrogen bonding with polar solvents. Participates in intermolecular interactions in crystal packing .
  • Furan : Contributes to π-π stacking and hydrophobic interactions, influencing aggregation behavior in biological systems .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of pyrimidin-4(3H)-one derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methyl with heteroaryl groups) and test cytotoxicity across multiple cell lines (e.g., A-549, HCT-8). For example, furan-substituted derivatives show reduced activity compared to methyl analogues, suggesting steric or electronic effects .
  • Statistical Analysis : Use ANOVA to assess significance of activity variations. Replicate experiments under standardized conditions (e.g., fixed concentration, incubation time).

Q. What methodologies are recommended for determining the crystal structure of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., methanol/water mix). Collect data with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Use SHELXL for least-squares refinement. Key parameters:
  • R factor : < 0.05 indicates high accuracy .
  • Hydrogen Bonding : Analyze O···O distances (typically 2.6–3.0 Å) to map intermolecular interactions .

Q. How can reaction conditions be optimized to improve synthesis yields of derivatives?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization steps. Higher yields (e.g., 96% for compound 8 in ) are achieved in DMF due to improved reagent solubility.
  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate formamide-mediated cyclization .
  • Temperature Control : Maintain 80–100°C for exothermic steps to avoid side reactions.

Q. What computational approaches aid in predicting the biological activity of derivatives?

  • Methodological Answer :

  • Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on binding affinity (ΔG < -7 kcal/mol) and pose validation via RMSD analysis.
  • QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors. Validate against experimental IC₅₀ values from cytotoxicity assays .

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